molecular formula C10H7F3N4O2 B8362637 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

Cat. No.: B8362637
M. Wt: 272.18 g/mol
InChI Key: VJRNJLRULILKIY-UHFFFAOYSA-N
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Description

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an amino group, a trifluoromethyl group on the pyridine ring, and a carboxylic acid group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines.

    Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.

    Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and ligands for metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique electronic properties.

Mechanism of Action

The mechanism by which 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which provide a balance of electronic properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)5-1-2-7(15-3-5)17-8(14)6(4-16-17)9(18)19/h1-4H,14H2,(H,18,19)

InChI Key

VJRNJLRULILKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of 45% strength aqueous sodium hydroxide solution are added to 18 g (0.06 mole) of 5-amino-1-(5-trifluoromethyl-pyrid-2-yl)-4-ethoxycarbonyl-pyrazole in 100 ml of 50% strength aqueous ethanol solution and the mixture is stirred at 80° C. for 4 hours. For working up, the solvent is removed in vacuo, the residue is taken up in 50 ml of water and the mixture is stirred into a solution of 20 ml of concentrated hydrochloric acid and 50 ml of water. The precipitate is filtered off with suction, washed with a little dilute hydrochloric acid and dried at 50° C. in vacuo. 15.4 g (94.4% of theory) of 5-amino-1-(5-trifluoromethyl-pyrid-2-yl)-pyrazole-4-carboxylic acid of melting point 196° C. (decomposition) are obtained.
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